alpha-Cyanocinnamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-cyano-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUQMGQIHYISOP-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-92-3 | |
| Record name | alpha-Cyanocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | α-cyanocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.535 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cyano-3-phenylacrylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC5X33HR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways of Alpha Cyanocinnamic Acid
Knoevenagel Condensation Approaches for alpha-Cyanocinnamic Acid Synthesis
The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated carbonyl compounds, including this compound. rsc.org The reaction involves the nucleophilic addition of an active hydrogen compound, such as ethyl cyanoacetate (B8463686) or malonic acid, to an aldehyde, typically in the presence of a basic catalyst. alfa-chemistry.com This is usually followed by a dehydration step to yield the final unsaturated product. alfa-chemistry.comstudy.com
The efficiency and yield of the Knoevenagel condensation for producing this compound are highly dependent on the choice of catalyst, solvent, and other reaction parameters. Research has focused on optimizing these conditions to develop more efficient, cost-effective, and environmentally friendly protocols.
Traditionally, the reaction is catalyzed by organic bases like pyridine (B92270), often in conjunction with piperidine. rsc.orgsemanticscholar.org However, due to the hazardous and carcinogenic nature of pyridine, significant efforts have been made to find suitable alternatives. rsc.org Aliphatic tertiary amines, such as triethylamine (B128534) (TEA), have been investigated as replacements, with studies showing that a TEA-toluene system can produce yields comparable to those achieved with pyridine. rsc.org
Modern approaches have also explored the use of solid catalysts and environmentally benign solvents. For instance, CaO/HMCM-22 molecular sieve catalysts have been used for the condensation of benzaldehyde (B42025) and ethyl cyanoacetate, achieving an 88.9% conversion of benzaldehyde under optimized conditions. researchgate.net The use of water as a solvent, coupled with microwave irradiation and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) with K₂CO₃, represents a green chemistry approach, offering excellent yields and high product purity. semanticscholar.orgnih.gov
| Catalyst System | Reactants | Solvent | Key Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Pyridine/Piperidine | Aromatic Aldehyde & Malonic Acid | Pyridine | Heating | High (Traditional Method) | rsc.orgsemanticscholar.org |
| Triethylamine (TEA) | Benzaldehyde & Malonic Acid | Toluene | - | Comparable to Pyridine | rsc.org |
| CaO/HMCM-22 | Benzaldehyde & Ethyl Cyanoacetate | Ethanol (B145695) | 353 K, 4 h | 88.9% Conversion | researchgate.net |
| TBAB / K₂CO₃ | Aromatic Aldehyde & Malonic Acid | Water | Microwave Irradiation | Excellent Yields | semanticscholar.orgnih.gov |
| β-alanine / DBU | Benzaldehyde & Malonic Acid | - | - | Efficient System | rsc.org |
The mechanism of the Knoevenagel condensation for forming this compound derivatives proceeds through a well-established sequence of steps initiated by a base catalyst. alfa-chemistry.comstudy.com
Deprotonation: The reaction begins with the deprotonation of the active methylene (B1212753) compound (e.g., ethyl cyanoacetate) by a base. This removes an acidic α-hydrogen, creating a resonance-stabilized carbanion or enolate ion, which serves as the nucleophile. alfa-chemistry.comresearchgate.net
Nucleophilic Attack: The generated nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the aldehyde (e.g., benzaldehyde). alfa-chemistry.comstudy.com This addition step forms a tetrahedral alkoxide intermediate. alfa-chemistry.com
Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst, to form a β-hydroxy carbonyl compound. study.com
Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) to form a carbon-carbon double bond. alfa-chemistry.comstudy.com This step is often spontaneous or facilitated by heat, resulting in the α,β-unsaturated product.
When malonic acid is used as the active methylene compound, the resulting α,β-unsaturated dicarboxylic acid often undergoes spontaneous decarboxylation upon heating, yielding the final cinnamic acid product. semanticscholar.orgbepls.com The use of triethylamine (TEA) as a catalyst has been proposed to play a dual role as both a base and a phase transfer agent, facilitating the formation of the carbanion for the condensation reaction. rsc.org
Alternative Synthetic Routes to this compound
While the Knoevenagel condensation is the most common route, other synthetic strategies have been developed to access the this compound scaffold and its derivatives.
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile such as a tertiary amine or phosphine, to produce densely functionalized allylic alcohols. wikipedia.orgorganic-chemistry.org These adducts are versatile intermediates that can be transformed into a variety of compounds, including derivatives of this compound. wikipedia.orgcore.ac.uk
For example, research has shown that Baylis-Hillman adducts derived from tert-butyl acrylate (B77674) can undergo an HCl-catalyzed reaction to afford α-(chloromethyl)cinnamic acids. core.ac.uk Furthermore, a facile synthesis of (E)-alpha-cyanocinnamic aldehydes from Baylis-Hillman adducts has also been reported, demonstrating a pathway to precursors of the target acid. researchgate.net These transformations highlight the utility of Baylis-Hillman adducts in constructing the core structure of functionalized cinnamic acids.
Beyond classical methods, novel synthetic protocols for cinnamic acids continue to be an active area of research. One such approach involves the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a reagent. mdpi.comresearchgate.net In this method, boron tribromide acts as an activating agent for the carboxylic acid. The reaction is typically carried out in the presence of bases like 4-dimethylaminopyridine (B28879) (4-DMAP) and pyridine in a high-boiling solvent such as N-methyl-2-pyrrolidinone (NMP) at elevated temperatures. mdpi.com This strategy provides a direct route to cinnamic acids, including substituted variants, in moderate to high yields. mdpi.comresearchgate.net
Derivatization and Functionalization Strategies for this compound
The this compound scaffold can be readily modified to produce a wide range of derivatives with tailored properties. These functionalization strategies typically target the carboxylic acid group, the aromatic ring, or the cyano group.
The carboxylic acid moiety is a common site for derivatization. It can be converted into the corresponding acyl chlorides, which are reactive intermediates for the synthesis of amides and esters. researchgate.net For instance, reaction with diethylamine (B46881) or aniline (B41778) can produce the respective amides, while reaction with alcohols like β-hydroxyethyl methacrylate (B99206) or hexadecanol (B772) yields esters. researchgate.net Direct amidation of cinnamic acid can also be achieved using reagents like PCl₃ with pentafluoropyridine (B1199360) (PFP) or through borane-catalyzed reactions. nih.gov
Other transformations include:
O-Alkylation: The hydroxyl group on hydroxy-substituted cinnamic acids can be alkylated. For example, a β-glycoside derivative was prepared from cinnamic acid and α-ᴅ-glucose via the Mitsunobu reaction. nih.gov
Hydrogenation: The cyano group can be catalytically hydrogenated to an aminomethyl group. The ethyl ester and amide of α-aminomethyl-β-(1-naphthyl)propionic acid were prepared through the catalytic hydrogenation of the corresponding cyanonaphthylacrylic acid derivative. researchgate.net
Coupling Reactions: The aromatic ring can be functionalized using cross-coupling reactions. The Suzuki coupling, for example, allows for the introduction of aryl groups onto the scaffold. researchgate.net
Synthesis of Substituted this compound Analogs
The primary and most versatile method for synthesizing α-cyanocinnamic acid and its substituted analogs is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aromatic aldehyde or ketone with an active methylene compound, such as cyanoacetic acid or its esters (e.g., ethyl cyanoacetate). organic-chemistry.orgnih.gov The reaction proceeds via a nucleophilic addition followed by a dehydration step, yielding the α,β-unsaturated product. organic-chemistry.orgnih.gov
The choice of reactants and catalysts allows for the synthesis of a diverse library of analogs. For instance, the reaction of ethyl α-cyanoacetate with aldehydes like 5-arylfurfurals, furfural, and 4-methoxybenzaldehyde (B44291) in an alkaline aqueous medium produces various 3-substituted 2-cyanoacrylic acids in high yields. researchgate.net The versatility of the aromatic aldehyde component is a key feature of this method, enabling the introduction of a wide range of substituents onto the phenyl ring. rsc.org
Table 1: Examples of Knoevenagel Condensation for Analog Synthesis
| Aromatic Aldehyde | Active Methylene Compound | Base/Catalyst | Product |
|---|---|---|---|
| Benzaldehyde | Malonic Acid | Pyridine/Piperidine | Cinnamic Acid rsc.org |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Weak Base | Ethyl Cyano-4-methoxybenzylideneacetate researchgate.net |
| 5-Arylfurfurals | Ethyl Cyanoacetate | Alkaline Water | 3-(5-aryl-2-furyl)-2-cyanopropenoic acid researchgate.net |
| Substituted Benzaldehydes | Cyanoacetylaminothiazoles | Not Specified | (2E)-2-cyano-N-[5-(R-benzyl)-1,3-thiazol-2-yl]-3-(R1-phenyl)prop-2-enamides |
Beyond the traditional Knoevenagel reaction, modern catalytic methods have been developed. A notable example is the Palladium(II)-catalyzed C7-H olefination of 2-aminotropones with acrylates. This process, where the troponyl-carbonyl group acts as a directing group, yields novel non-benzenoid cinnamate (B1238496) analogs, demonstrating advanced strategies for creating structurally unique derivatives. rsc.org Furthermore, specialized analogs such as 4-chloro-α-cyanocinnamic acid have been synthesized through targeted variation of the functional groups on the core α-cyanocinnamic acid structure. nih.gov
Stereoselective Synthesis of Chiral this compound Derivatives
Achieving stereocontrol in the synthesis of α-cyanocinnamic acid derivatives to produce specific enantiomers or diastereomers is accomplished through asymmetric synthesis methodologies. A primary strategy involves the use of chiral auxiliaries. sigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.
In the context of α-cyanocinnamic acid, a chiral auxiliary, such as an Evans oxazolidinone or a derivative of pseudoephedrine, could be attached to the carboxylic acid precursor. sigmaaldrich.comresearchgate.net This creates a chiral substrate where the auxiliary sterically hinders one face of the molecule, forcing an incoming reagent (e.g., in an alkylation or addition reaction) to attack from the less hindered face. This results in the formation of one diastereomer in preference to the other. After the desired stereocenter is set, the chiral auxiliary is cleaved from the molecule, yielding the enantiomerically enriched product and allowing the auxiliary to be recovered. sigmaaldrich.com
While the Knoevenagel condensation itself typically produces the more stable E-isomer, creating chirality at the α- or β-positions of the cinnamic acid backbone requires subsequent stereoselective reactions. For example, an asymmetric Michael addition to the α,β-unsaturated system could be employed.
Another powerful approach is the use of chiral catalysts. labinsights.nl These can be metal complexes with chiral ligands or small organic molecules (organocatalysts) that create a chiral environment around the reactants. labinsights.nlchem-station.com This chiral environment lowers the activation energy for the formation of one enantiomer over the other, leading to an enantiomerically enriched product without the need to temporarily attach and remove an auxiliary.
Table 2: Common Strategies for Asymmetric Synthesis
| Method | Description | Key Features |
|---|---|---|
| Chiral Auxiliaries | A recoverable chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. | High diastereoselectivity; auxiliary can often be recycled; requires additional steps for attachment and removal. sigmaaldrich.com |
| Chiral Catalysts | A small amount of a chiral substance is used to control the stereochemistry of the reaction. labinsights.nl | High catalytic efficiency; no need for auxiliary attachment/removal; catalyst design can be complex. rsc.org |
Post-Synthetic Modifications and Structural Elaboration
Once the core α-cyanocinnamic acid scaffold is synthesized, it can undergo a variety of chemical transformations to create a diverse range of derivatives. These post-synthetic modifications allow for the fine-tuning of the molecule's properties.
A common site for modification is the carboxylic acid group. By first converting the carboxylic acid to its more reactive acyl chloride, a range of esters and amides can be readily prepared. For example, reacting 3-(5-aryl-2-furyl)-2-cyanopropenoyl chlorides with alcohols like β-hydroxyethyl methacrylate or hexadecanol yields the corresponding esters. Similarly, reaction with amines such as diethylamine or aniline affords the corresponding amides. researchgate.net
The nitrile (cyano) group and the alkene double bond are also amenable to modification. Catalytic hydrogenation can be used to reduce these functionalities. For instance, the catalytic hydrogenation of derivatives of α-cyano-β-(1-naphthyl)acrylic acid results in the formation of the corresponding α-aminomethyl-β-(1-naphthyl)propionic acid ester and amide, effectively reducing both the cyano group and the double bond. researchgate.net
Structural elaboration can also involve adding functional groups to the aromatic ring or other parts of the molecule, as demonstrated in the synthesis of silyl-substituted derivatives for specific applications.
Table 3: Examples of Post-Synthetic Modifications
| Functional Group | Reagents/Conditions | Resulting Product Class |
|---|---|---|
| Carboxylic Acid | Acyl chloride formation, followed by alcohol (e.g., hexadecanol) | Esters researchgate.net |
| Carboxylic Acid | Acyl chloride formation, followed by amine (e.g., aniline) | Amides researchgate.net |
| Cyano Group / Alkene | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Saturated Amines/Propionic Acids researchgate.net |
Advanced Spectroscopic and Analytical Characterization of Alpha Cyanocinnamic Acid
Applications in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) has become an indispensable tool in the field of proteomics and peptidomics for the analysis of biomolecules, particularly proteins and peptides. nih.govresearchgate.net The technique relies on a matrix, a small organic molecule that co-crystallizes with the analyte. When irradiated by a laser, the matrix absorbs the energy, leading to the desorption and ionization of the analyte molecules into the gas phase for mass analysis. nih.gov
alpha-Cyanocinnamic Acid as a Foundational MALDI Matrix
Alpha-cyano-4-hydroxycinnamic acid (CHCA), a derivative of cinnamic acid, is one of the most widely used matrices for the analysis of peptides and proteins by MALDI-MS. bruker.comnih.gov Its success stems from its strong absorption of ultraviolet (UV) light at the wavelengths commonly used by nitrogen lasers (337 nm) in MALDI instruments. nih.gov CHCA is particularly effective for the analysis of peptides and proteins with molecular weights ranging from approximately 0.7 to 20 kDa. bruker.com
The process involves mixing the analyte with a solution of CHCA and allowing the mixture to dry on a target plate, forming a co-crystal. Upon laser irradiation, the CHCA matrix absorbs the energy, leading to a rapid expansion and the formation of a plume of matrix and analyte ions. The acidic nature of CHCA facilitates the protonation of the analyte molecules, resulting in the formation of [M+H]⁺ ions that are then accelerated into the mass analyzer.
A significant advantage of CHCA is its ability to integrate sample purification with the preparation process. The microcrystalline structure of CHCA exhibits an affinity for peptides, which simplifies the analysis of complex, crude peptide mixtures by allowing for direct analysis of enzymatic digests without prior purification steps. nih.govacs.org This property makes CHCA highly suitable for high-throughput protein identification. nih.gov
Rational Design and Development of Next-Generation this compound-Derived Matrices
While CHCA has been a cornerstone of MALDI-MS, its empirical discovery has prompted researchers to pursue the rational design of new matrices with improved performance characteristics. nih.govpnas.org By systematically modifying the functional groups of the this compound core, scientists aim to develop matrices with enhanced sensitivity, reduced background noise, and a more uniform response to a wider range of analytes. nih.govpnas.org
One of the most successful examples of rational matrix design is 4-chloro-α-cyanocinnamic acid (Cl-CCA). nih.govnih.gov This derivative was developed by substituting the 4-hydroxyl group of CHCA with a chlorine atom. nih.gov This modification was hypothesized to lower the proton affinity of the matrix, leading to more efficient proton transfer to the analyte and, consequently, more intense ion signals. nih.gov
Key advantages of Cl-CCA include:
Increased Sensitivity: Cl-CCA has demonstrated a substantial increase in sensitivity compared to CHCA, in some cases by as much as tenfold, particularly for labile peptides. nih.govresearchgate.net For instance, in the analysis of a 1 fmol bovine serum albumin (BSA) digest, Cl-CCA increased the sequence coverage to 48%, compared to just 4% with CHCA. nih.govpnas.org
Enhanced Peptide Recovery: It provides a more uniform response to peptides of varying basicity, leading to enhanced peptide recovery in proteomic analyses. nih.govpnas.org
Cleaner Backgrounds: Cl-CCA generally produces cleaner spectra with fewer low-mass artifacts compared to CHCA. nih.gov
Preservation of Labile Peptides: Due to its "cooler" nature, Cl-CCA helps to preserve labile peptides, such as phosphopeptides, that are prone to fragmentation in the MS mode. nih.govresearchgate.net
The superior performance of Cl-CCA makes it a valuable addition to the array of MALDI matrices, overcoming some of the limitations of traditional matrices and enabling more comprehensive proteomic analyses. nih.govpnas.org
| Parameter | This compound (CHCA) | 4-Chloro-alpha-Cyanocinnamic Acid (Cl-CCA) | Reference |
|---|---|---|---|
| Sensitivity | Standard | Up to tenfold improvement for labile peptides | nih.gov |
| Sequence Coverage (1 fmol BSA digest) | 4% | 48% | nih.govpnas.org |
| Background Noise | Standard | Cleaner backgrounds with less low-mass artifacts | nih.gov |
| Preservation of Labile Peptides | Standard | Better preservation due to "cooler" nature | nih.gov |
| Uniformity of Response | Biased towards certain peptides | More uniform response to peptides of different basicity | nih.govpnas.org |
The rational design of this compound derivatives has also extended to the field of lipidomics and imaging mass spectrometry. nih.gov 4-Phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) has been identified as a novel and effective matrix for the analysis of various lipid classes in negative ion mode. nih.govresearchgate.net
Key features of Ph-CCA-NH2 include:
Superior Sensitivity and Reproducibility: Compared to commonly used matrices for lipid analysis, Ph-CCA-NH2 demonstrates superior sensitivity and reproducibility. nih.gov
Low Background Noise: It produces a relatively small number of background peaks, which is advantageous for lipid analysis. nih.gov
Broad Applicability: Its good matrix suppression effect and versatility make it a widely applicable tool for the analysis of multiple lipid classes by MALDI-MS. nih.govresearchgate.net
The development of Ph-CCA-NH2 highlights the potential of tailored matrices to address the specific challenges of analyzing different classes of biomolecules.
For the analysis of intact proteins, α-cyano-5-phenyl-2,4-pentadienic acid (CPPA) has emerged as a promising matrix. mdpi.comnih.gov Synthesized as an extension of the this compound core, CPPA exhibits several advantages over conventional matrices like sinapinic acid (SA) and CHCA for protein analysis. mdpi.com
Key benefits of CPPA include:
Enhanced Protein Signals: CPPA significantly enhances the signals of intact proteins. mdpi.comnih.gov
Improved Reproducibility: It reduces spot-to-spot variability and increases spot homogeneity, eliminating the need to search for "sweet spots" on the target plate. mdpi.comnih.gov
Higher Signal-to-Noise Ratios: CPPA provides better signal-to-noise (S/N) ratios compared to conventional matrices. mdpi.comnih.gov
Reduced Fragmentation: It allows for analysis at lower laser energy, leading to good resolution and reduced fragmentation of intact proteins. mdpi.com
CPPA has been successfully applied to the analysis of complex samples, including milk, seed extracts, and intact microorganisms, demonstrating its potential for protein profiling in various biological systems. mdpi.com
| Matrix | Key Advantages | Primary Applications | Reference |
|---|---|---|---|
| This compound (CHCA) | Good for peptides and smaller proteins. | Peptidomics, Proteomics (lower mass range) | bruker.com |
| Sinapinic Acid (SA) | Standard matrix for proteins >10 kDa. | Intact Protein Analysis | mdpi.com |
| alpha-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) | Enhanced signals, improved reproducibility, higher S/N ratio, reduced fragmentation. | Intact Protein Analysis in complex samples (foodstuff, bacteria) | mdpi.comnih.gov |
A significant advancement in MALDI matrix technology has been the development of ionic liquid matrices (ILMs) and liquid support matrices (LSMs). reading.ac.uknih.gov ILMs are typically formed by mixing a conventional acidic matrix, such as CHCA or Cl-CCA, with an organic base. researchgate.netconicet.gov.ar This results in a liquid matrix at room temperature that offers several advantages over traditional solid matrices.
Key benefits of ILMs and LSMs incorporating this compound derivatives include:
Improved Sample Homogeneity: The liquid nature of these matrices leads to greater sample homogeneity and a simpler morphology, which enhances shot-to-shot reproducibility. reading.ac.ukacs.org
Stable and Durable Analyte Signal: They provide a highly stable and durable analyte signal, allowing for extended analysis times without significant signal degradation. acs.orgscispace.com
Enhanced Sensitivity: ILMs and LSMs based on Cl-CCA have shown increased performance and sensitivity for peptide mass mapping. reading.ac.ukacs.org
High Tolerance to Contaminants: LSMs, in particular, exhibit a high tolerance to common contaminants like buffering agents. reading.ac.uknih.gov
Reduced Background Noise: ILMs can reduce background noise in mass spectra, which is particularly beneficial for the analysis of low-mass molecules. researchgate.net
Mechanistic Insights into Ion Formation and Matrix Performance
The effectiveness of α-cyanocinnamic acid and its derivatives as matrices in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is rooted in their ability to facilitate the efficient ionization of analyte molecules. The primary mechanism implicated in this process is chemical ionization, which involves proton transfer from a reactive, protonated matrix species to the analyte molecules in the gas phase. pnas.orgnih.govnih.gov This abundance of protonated matrix ion signals observed in MALDI spectra underscores their critical role as chemical ionization reagents. pnas.org The gas-phase proton affinity of the matrix is a crucial factor in this transfer; a matrix with a lower proton affinity can more readily donate a proton to the analyte, enhancing ionization efficiency. mdpi.com
Systematic modifications to the α-cyanocinnamic acid (CCA) core have led to the development of advanced matrices with superior performance. A notable example is 4-chloro-α-cyanocinnamic acid (Cl-CCA), which was rationally designed based on these mechanistic principles. pnas.orgnih.govpnas.org It was hypothesized that the electron-withdrawing chloro group would lower the proton affinity of the matrix, and subsequent experiments confirmed a dramatic improvement in MALDI performance. pnas.org
Compared to the widely used α-cyano-4-hydroxycinnamic acid (CHCA), Cl-CCA demonstrates several key advantages:
Increased Sensitivity: Cl-CCA provides a substantial increase in sensitivity, allowing for the detection of analytes at lower concentrations. pnas.orgpnas.org For instance, using Cl-CCA as a matrix for a 1 fmol bovine serum albumin (BSA) in-solution digest, the sequence coverage was raised to 48%, a significant increase from the 4% achieved with CHCA. pnas.orgnih.gov
Enhanced Peptide Recovery: It offers considerably enhanced peptide recovery in proteomic analyses. pnas.orgnih.govpnas.org
Uniform Response: Cl-CCA shows a much more uniform response to peptides of different basicity, reducing the bias often seen with CHCA, which tends to favor arginine-containing peptides. pnas.orgresearchgate.net This leads to the detection of a greater number of acidic to neutral peptides. acs.org
Analysis of Labile Peptides: Due to its "cooler" nature, Cl-CCA allows for labile molecules, such as phosphopeptides, to be readily analyzed intact with significantly less in-source fragmentation compared to "hotter" matrices like CHCA. researchgate.netnih.gov This has resulted in as much as a tenfold improvement in sensitivity for these delicate analytes. researchgate.net
These findings collectively support the model of ion formation via proton transfer and highlight how rational design based on chemical principles can overcome the limitations of empirically discovered matrices, leading to more comprehensive and sensitive proteomic analyses. pnas.orgnih.gov
Sample Preparation Methodologies for Enhanced MALDI-MS Performance
The performance of α-cyanocinnamic acid matrices in MALDI-MS is significantly influenced by the chosen sample preparation methodology. acs.org Factors such as solvent composition, deposition technique, and the nature of the target plate can dramatically affect crystallization, sample homogeneity, and, consequently, analytical performance. acs.orgnih.gov
One of the most common techniques is the dried-droplet method , where a small droplet of a solution containing both the matrix and the analyte is allowed to dry on the MALDI target, leading to co-crystallization. nih.gov The choice of solvent is critical for this process. For α-cyano-4-hydroxycinnamic acid (CHCA), a typical solvent is 50% acetonitrile/0.1% trifluoroacetic acid (TFA), while for 4-chloro-α-cyanocinnamic acid (ClCCA), a solution of 80% acetonitrile/0.1% TFA is often used. nih.govacs.org
To address issues of sample heterogeneity and the laborious search for "sweet spots" on the crystal surface, liquid matrices have been developed. Ionic liquid matrices (ILMs) and liquid support matrices (LSMs) using ClCCA as the primary chromophore have been shown to produce greater sample homogeneity and a simpler morphology. nih.gov These liquid matrices can provide improved sequence coverage for protein digests and show a high tolerance to common contaminants like ammonium (B1175870) bicarbonate. nih.gov
Another approach integrates sample purification directly into the preparation step. This affinity sample preparation technique utilizes the affinity of microcrystalline CHCA for peptides. acs.orgnih.gov Crude peptide mixtures, such as enzymatic digests, can be applied directly to a pre-structured sample support with the matrix, which then selectively binds the peptides while salts and other impurities are washed away. acs.orgnih.gov This method simplifies workflows, produces homogeneous samples that facilitate automated spectra acquisition, and is suitable for high-throughput protein identification. acs.orgnih.gov
The type of MALDI target plate also plays a crucial role. The performance of ClCCA relative to CHCA can differ significantly depending on whether a ground stainless steel target or a pre-structured AnchorChip target is used, indicating that successful matrix design must consider not only gas-phase chemistry but also the physicochemical parameters of sample crystallization and morphology. acs.org To reduce chemical noise from matrix clusters, particularly in the low mass range, a post-crystallization wash of the sample spot with deionized water can be employed, taking advantage of the low water solubility of the matrix compared to interfering alkali salts. semanticscholar.org
Reactive Matrices for Selective Analyte Detection in MALDI-MS
Beyond their role in facilitating ionization, certain matrices can be employed as reactive partners that covalently modify specific analytes. This "reactive matrix" approach can significantly enhance the selectivity and sensitivity of MALDI-MS analysis for targeted molecules by creating a new, more easily detectable chemical entity.
Selective Detection of Glutathione (B108866)
α-Cyano-4-hydroxycinnamic acid (CHCA) has been re-explored as a reactive matrix for the selective and sensitive analysis of glutathione (GSH). researchgate.net In this application, the α,β-unsaturated ketone structure of CHCA reacts efficiently with the thiol group of GSH via a Michael addition reaction. This reaction forms a stable CHCA-GSH conjugate. researchgate.net
The resulting conjugate is readily detected by MALDI-MS without the interferences that can plague the direct analysis of pure GSH. researchgate.net This derivatization strategy leads to a significant improvement in detection limits; the detection limit for the CHCA-GSH conjugate was found to be 200 pmol/μL, which is two orders of magnitude lower than that of underivatized GSH. researchgate.net This method has been successfully applied to detect GSH in complex biological samples, such as HepG2 cell lysates, demonstrating its utility for targeted analysis in biological systems. researchgate.net
Qualitative and Quantitative Analysis of N-Glycans
The analysis of N-glycans by MALDI-MS often faces challenges due to their poor ionization efficiency, especially for acidic, sialylated glycans. α-Cyanocinnamic acid and its derivatives are used in several strategies to overcome these issues. While matrices like 2,5-dihydroxybenzoic acid (DHB) are common for neutral glycans, derivatives of cinnamic acid are often employed for more complex analyses. nih.gov
For quantitative studies, N-glycans are often labeled to improve ionization efficiency before MALDI-MS analysis. nih.gov Matrices such as 4-chloro-α-cyanocinnamic acid (Cl-CCA) are used in the analysis of these labeled glycans. nih.gov
A particularly effective method involves the use of a liquid matrix composed of 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid (3-AQ/CHCA) . shimadzu.com This is not just a matrix but also a derivatization agent. On the MALDI sample plate, the 3-AQ component reacts with the reducing end of the N-glycan, covalently attaching a highly fluorescent and easily ionizable tag. shimadzu.com This on-plate derivatization results in significantly higher sensitivity for N-glycan analysis compared to using a standard solid matrix like DHB. shimadzu.com This approach simplifies the sample preparation procedure while enhancing the ionization efficiency of the glycans, making it a powerful tool for glycomic studies. researchgate.net
Vibrational Spectroscopy of this compound and Derivatives
Vibrational spectroscopy, particularly Raman spectroscopy, provides detailed insights into the molecular structure and intermolecular interactions of α-cyanocinnamic acid and its derivatives. By analyzing the vibrational modes of specific functional groups, it is possible to characterize these compounds and understand the structural basis for their performance as MALDI matrices.
Raman Spectroscopic Analysis and Assignments
Comparative Raman vibrational analyses have been performed on α-cyano-4-hydroxycinnamic acid (4CHCA) and its isomers and derivatives, such as α-cyano-3-hydroxycinnamic acid (3CHCA) and the parent cyanocinnamic acid (CCA). nih.govnih.gov The spectra are typically analyzed by focusing on the characteristic vibrations of the cyano, hydroxyl, carboxyl, and phenyl ring functional groups. nih.gov The experimental assignments are often supported by theoretical calculations using density functional theory (DFT). nih.govnih.gov
A key vibrational mode is the C≡N (cyano) stretch, which is highly sensitive to its local environment. researchgate.netresearchgate.net In the solid state, this mode appears at approximately 2227 cm⁻¹ for CCA, 2239 cm⁻¹ for 4CHCA, and 2244 cm⁻¹ for 3CHCA. nih.gov The presence of the hydroxyl group on the phenyl ring in the CHCA derivatives alters the polarity around the C≡N bond, causing this shift to a higher wavenumber compared to CCA. nih.gov The position of this peak is also sensitive to pH and hydrogen bonding interactions. researchgate.netresearchgate.net
The hydroxyl (O-H) and carboxyl (C=O) groups are also critical reporters of molecular structure. The O-H stretching mode is typically found in the 3300–3600 cm⁻¹ region. nih.gov Analysis of the carboxyl group vibrations can reveal whether the molecules are forming intermolecular hydrogen-bonded dimers, a common structural motif for carboxylic acids. nih.gov For example, the deprotonation of the carboxylic acid group at higher pH leads to the disappearance of the C=O stretching mode and the appearance of bands corresponding to the carboxylate (-COO⁻) symmetric and asymmetric stretches. researchgate.netnih.gov
These detailed spectroscopic analyses help to build a comprehensive picture of the three-dimensional structures and intermolecular forces that govern the properties of these important MALDI matrix compounds. nih.gov
Table of Selected Raman Vibrational Assignments for this compound and its Derivatives
| Vibrational Mode | CCA (cm⁻¹) | 4CHCA (cm⁻¹) | 3CHCA (cm⁻¹) | Assignment Description |
| C≡N Stretch | 2227 | 2239 | 2244 | Stretching vibration of the cyano group. nih.gov |
| C=O Stretch | ~1690 | ~1680 | ~1685 | Stretching vibration of the carbonyl in the carboxylic acid group. |
| C=C Stretch (alkene) | ~1625 | ~1620 | ~1617 | Stretching vibration of the carbon-carbon double bond in the acrylic acid backbone. nih.govnih.gov |
| Phenyl Ring Mode | ~1590 | ~1595 | ~1599 | In-plane stretching vibration of the aromatic ring. nih.govnih.gov |
Correlation of Experimental Data with Theoretical Vibrational Frequencies
The vibrational characteristics of this compound (α-CCA) have been elucidated through a synergistic approach that combines experimental spectroscopic techniques with theoretical quantum chemical calculations. This dual methodology allows for a more accurate and detailed assignment of the observed vibrational modes. Studies have employed Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy to capture the experimental vibrational spectra, while density functional theory (DFT) calculations have been utilized to predict the theoretical vibrational frequencies. nih.govnih.gov
A strong correlation between the experimental and theoretical data provides a high degree of confidence in the vibrational assignments. The computational wavenumbers obtained for cyanocinnamic acid (CCA) have been shown to be in good agreement with the observed experimental results from Raman spectroscopy. nih.govnih.gov For instance, the characteristic C≡N stretching mode is experimentally observed at 2227 cm⁻¹ in the Raman spectrum, which aligns well with theoretical predictions. nih.gov Similarly, the C-H stretching vibrations of the aromatic ring, which are typically observed in the 3000–3150 cm⁻¹ range, show a close match between experimental and calculated values. nih.gov
Discrepancies between the experimental and theoretical frequencies can often be attributed to the fact that theoretical calculations are typically performed for an isolated molecule in the gas phase, whereas experimental measurements are often conducted on solid samples where intermolecular interactions, such as hydrogen bonding, can influence the vibrational frequencies.
The detailed comparison of the experimental and theoretical vibrational frequencies for key functional groups in this compound is presented in the table below. This correlation is crucial for a definitive understanding of the molecule's vibrational behavior and provides a solid foundation for its structural characterization.
| Vibrational Mode | Experimental Raman Frequency (cm⁻¹) | Theoretical (DFT) Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| C≡N Stretch | 2227 | - | Stretching of the cyano group |
| Aromatic C-H Stretch | 3063 | 3065 | Stretching vibrations of the C-H bonds on the phenyl ring |
| 3092 | 3078 | ||
| 3145 | 3090 | ||
| 3186 | 3134 |
Computational and Theoretical Chemistry Studies of Alpha Cyanocinnamic Acid
Electronic Structure and Molecular Geometry Investigations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have been extensively employed to study the electronic structure and molecular geometry of alpha-cyanocinnamic acid derivatives. DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and other ground-state properties. For instance, DFT has been used for the vibrational analysis of alpha-cyanohydroxycinnamic acid derivatives, where the computed wavenumbers showed good agreement with experimental Raman spectra.
TD-DFT is particularly useful for investigating excited-state properties, such as electronic absorption spectra. In a study of a novel organic sensitizer (B1316253) created by combining cyanidin (B77932) with this compound, DFT and TD-DFT calculations were used to investigate the molecular geometries, electronic structures, and absorption spectra ubd.edu.bn. The calculations, which included solvation effects in ethanol (B145695), predicted that the new dye would have a broadened absorption spectrum in the visible region with a significant shift to longer wavelengths compared to the original cyanidin dye, suggesting improved performance as a sensitizer in dye-sensitized solar cells ubd.edu.bn.
Furthermore, in studies of triarylamine-α-cyanocinnamic acid derivatives, DFT and TD-DFT methods have been used to investigate their structural, electronic, and nonlinear optical properties nih.govresearchgate.net. These calculations revealed that the lowest energy electronic transition in these molecules is a π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) nih.gov. The predicted maximum absorption wavelengths in ethanol solution were found to be redshifted compared to the gas phase nih.gov.
The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the energy gap between them are crucial in determining the chemical reactivity, electronic transitions, and optical properties of a molecule. A smaller HOMO-LUMO gap generally corresponds to a higher reactivity and a red-shift in the absorption spectrum.
In computational studies of triphenylamine-based this compound acetylene (B1199291) derivatives, the HOMO-LUMO energy gaps were found to be small, which is a contributing factor to their large nonlinear optical (NLO) response scielo.org.mxscielo.org.mx. The analysis of the frontier orbitals in these donor-acceptor systems showed that the HOMO is typically localized on the electron-donating triphenylamine (B166846) moiety, while the LUMO is centered on the electron-accepting this compound segment scielo.org.mx. This spatial separation of the frontier orbitals facilitates an intramolecular charge transfer (CT) upon photoexcitation, which is a key mechanism for enhancing NLO properties. The optical excitation analysis revealed that the NLO response is primarily due to the charge transfer from the triphenylamine donor to the this compound acceptor scielo.org.mx.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. These energies are fundamental in understanding the electronic transitions within the molecule, with the HOMO to LUMO transition often dominating the UV-Vis absorption spectrum joaquinbarroso.com.
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronic technologies. Computational methods, particularly DFT, have become invaluable in the prediction and analysis of the NLO properties of molecules like this compound and its derivatives, allowing for the rational design of new materials with enhanced NLO responses.
The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). Theoretical calculations have shown that derivatives of this compound can exhibit significant second-order NLO properties. In a study of triphenylamine-based this compound acetylene derivatives, time-dependent density functional response theory was used to investigate their NLO properties jmcs.org.mxresearcher.life. The results indicated that these compounds possess remarkably large static second-order polarizabilities (βtot) jmcs.org.mxresearcher.life. The charge transfer from the triphenylamine donor to the this compound acceptor along the x-axis was identified as the key contributor to the large NLO response scielo.org.mxjmcs.org.mxresearcher.life. In these systems, this compound effectively acts as an electron acceptor jmcs.org.mxresearcher.life.
Similarly, a DFT investigation of triarylamine-α-cyanocinnamic acid derivatives also explored their second- and third-order NLO properties nih.gov. The study highlighted that these compounds could be promising for the development of efficient NLO materials nih.gov.
Computational studies have demonstrated that the NLO properties of this compound derivatives can be tuned by making specific structural modifications. A key strategy for enhancing the second-order NLO response is to increase the intramolecular charge transfer character of the molecule.
One effective approach is the introduction of electron-donating and electron-withdrawing groups. For instance, in the study of triphenylamine-based this compound derivatives, the effect of substituting the phenyl ring of the this compound segment with fluorine atoms was investigated scielo.org.mxjmcs.org.mxresearcher.life. The incorporation of the electron-withdrawing fluorine atom was found to increase the computed static second-order polarizability (βtot) values scielo.org.mxjmcs.org.mxresearcher.life. One particular derivative, labeled as D4, exhibited a remarkably high βtot value of 70537.95 a.u., suggesting its potential as an excellent second-order NLO material jmcs.org.mx.
| Derivative | Modification | Effect on NLO Properties |
| Triphenylamine-α-cyanocinnamic acid | Fluorine substitution on the phenyl ring | Increased second-order polarizability (βtot) |
| Triarylamine-α-cyanocinnamic acid | Introduction of a furan (B31954) or thiophene (B33073) ring as a linker | Enhanced second- and third-order polarizabilities |
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecule, typically a protein (receptor). These methods are crucial in drug discovery and design for understanding binding mechanisms and predicting binding affinities.
In another study, molecular docking and dynamics simulations were employed to evaluate cinnamic acid derivatives as potential inhibitors of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer genominfo.orgnih.gov. The results of these simulations helped to identify derivatives with high binding affinities and stable interactions within the enzyme's active site genominfo.orgnih.gov. These computational approaches are instrumental in screening libraries of compounds and prioritizing candidates for further experimental testing.
Computational Analysis of Protein-Ligand Interactions (e.g., Monocarboxylate Transporters)
Computational studies, primarily employing homology modeling and molecular docking, have been instrumental in elucidating the binding mechanisms of this compound and its derivatives to monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. These transporters are crucial for the transport of monocarboxylates like lactate (B86563) and pyruvate (B1213749) across cell membranes.
Homology models of human MCT1 and MCT4 have been constructed to predict the binding interactions of potent dual inhibitors derived from the this compound scaffold. Molecular docking simulations with these models have revealed that the binding site for these inhibitors is predicted to be identical in both MCT1 and MCT4. The interactions are characterized by hydrophobic contacts, with the phenyl rings of the cyanocinnamic acid derivatives playing a key role in the binding affinity. These computational predictions are consistent with experimental findings that show similar inhibitory profiles for these compounds against both transporters. nih.gov
Further computational analyses on silyl (B83357) cyanocinnamic acid derivatives have also been supported by homology modeling and inhibitor-docking studies, corroborating their potent inhibition of MCT1. The insights gained from these protein-ligand interaction studies are crucial for the rational design of more potent and selective MCT inhibitors.
| Computational Technique | Protein Target | Key Findings |
| Homology Modeling | MCT1, MCT4 | Generated 3D structures of the transporters for docking studies. |
| Molecular Docking | MCT1, MCT4 | Predicted identical binding sites for inhibitors in both transporters; identified hydrophobic interactions involving the phenyl ring as crucial for binding. |
Insights into Metabolic Pathway Inhibition Mechanisms
The therapeutic potential of this compound and its analogs stems from their ability to inhibit key metabolic pathways, a mechanism that has been further illuminated by computational studies. By blocking MCTs, these compounds disrupt the transport of lactate and pyruvate, which are central to cellular energy metabolism.
Computational analyses, in conjunction with experimental assays, have shown that potent derivatives of this compound can significantly inhibit glycolysis and mitochondrial oxidative phosphorylation (OxPhos). nih.gov The inhibition of MCT1 and MCT4 disrupts the efflux of lactate, a hallmark of many cancer cells, leading to intracellular acidification and a halt in glycolysis.
Furthermore, this compound is a known inhibitor of the mitochondrial pyruvate carrier (MPC), which is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. This inhibition prevents pyruvate from entering the tricarboxylic acid (TCA) cycle, thereby disrupting mitochondrial respiration. Computational docking studies, while not detailed in the provided search results for this compound itself, are a common approach to understanding the specific molecular interactions that lead to the inhibition of such transport proteins. These studies can reveal the key amino acid residues involved in binding the inhibitor, providing a structural basis for the observed metabolic effects.
The dual inhibition of both plasma membrane MCTs and the mitochondrial MPC by this compound derivatives highlights a multi-pronged approach to disrupting cancer cell metabolism, making these compounds promising candidates for further therapeutic development.
Solvation Effects and Environmental Impact on Molecular Properties
The behavior and properties of this compound in different environments are significantly influenced by its interaction with solvent molecules. Computational methods, particularly quantum chemical calculations, provide a powerful tool to investigate these solvation effects and predict the environmental fate of the compound.
Studies on natural cinnamic acid derivatives have utilized quantum chemical calculations to explore their structural and electronic properties. These calculations can be extended to this compound to understand how its molecular structure and reactivity are affected by different solvents. For instance, the use of implicit solvation models, such as the Conductor-like Polarizable Continuum Model (C-PCM), allows for the calculation of properties in a solvent environment, providing insights into how the polarity of the medium affects the molecule's stability and electronic characteristics. Such studies have been performed on related cinnamic acid derivatives to determine their antioxidant properties in a water medium.
From an environmental perspective, computational studies can help predict the biodegradability and potential environmental impact of this compound. By calculating molecular descriptors related to stability and reactivity, it is possible to estimate the persistence of the compound in the environment. While specific computational studies on the environmental fate of this compound were not found in the provided search results, research on other cinnamic acid derivatives has included investigations into their effects on biological wastewater treatment processes. These approaches could be applied to this compound to assess its environmental footprint.
| Computational Method | Property Investigated | Significance |
| Quantum Chemical Calculations (e.g., DFT) | Molecular structure, electronic properties | Provides fundamental understanding of the molecule's intrinsic properties. |
| Implicit Solvation Models (e.g., C-PCM) | Solvation free energy, properties in solution | Predicts how the molecule behaves in different solvent environments, such as water. |
| QSAR Modeling (future work) | Biodegradability, toxicity | Can estimate the potential environmental impact of the compound. |
Biological and Biomedical Research Applications of Alpha Cyanocinnamic Acid Derivatives
Monocarboxylate Transporter (MCT) Inhibition and Metabolic Modulation
A pivotal aspect of the biological activity of alpha-cyanocinnamic acid derivatives lies in their capacity to inhibit monocarboxylate transporters (MCTs). These transporters are crucial for the transport of lactate (B86563) and other monocarboxylates across the cell membrane and are often upregulated in cancer cells to sustain their high glycolytic rates.
Selective Inhibition of MCT Isoforms (e.g., MCT1, MCT4)
This compound (ACCA), also known as α-cyano-4-hydroxycinnamic acid (CHC), is a well-known inhibitor of MCTs. While ACCA itself shows some selectivity, with a reported 10-fold higher affinity for MCT1 over other isoforms, its therapeutic potential is limited by its low potency. researchgate.net This has spurred the development of numerous derivatives with enhanced inhibitory activity and selectivity for specific MCT isoforms, such as MCT1 and MCT4, which are frequently overexpressed in various cancers.
Novel silyl (B83357) and N,N-dialkyl cyanocinnamic acid derivatives have demonstrated significantly improved potency. For instance, certain silylated derivatives have been shown to inhibit MCT1 with IC50 values in the nanomolar range, a substantial improvement over the millimolar concentrations required for ACCA. nih.gov Similarly, a series of 2-alkoxy-N,N-dialkyl cyanocinnamic acids have been developed as potent dual inhibitors of both MCT1 and MCT4, also with IC50 values in the nanomolar range. researchgate.net This dual inhibition is particularly relevant as both transporters can contribute to lactate efflux in cancer cells, and targeting both may offer a more comprehensive metabolic blockade.
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| Silyl Derivative 2a | MCT1 | 408 | RBE4 |
| Silyl Derivative 2b | MCT1 | 97 | RBE4 |
| N,N-dialkyl cyanocinnamic acids (Series 1-9) | MCT1 | 8-48 | - |
| N,N-dialkyl cyanocinnamic acids (Series 1-9) | MCT4 | 11-85 | - |
Impact on Glycolysis and Oxidative Phosphorylation Pathways
Furthermore, these derivatives have been shown to affect mitochondrial metabolism. nih.gov The inhibition of lactate efflux can limit the availability of lactate as a substrate for oxidative phosphorylation (OXPHOS) in adjacent cancer cells, a phenomenon known as the "reverse Warburg effect." nih.gov Some derivatives have been observed to significantly perturb both glycolysis and mitochondrial metabolism, as evidenced by changes in the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR), respectively. nih.gov This dual impact on both major energy production pathways highlights the potential of these compounds to effectively starve cancer cells of the ATP required for their rapid proliferation.
Preclinical Evaluation as Potential Anticancer Agents
The promising in vitro metabolic effects of this compound derivatives have led to their preclinical evaluation as anticancer agents in various cancer models.
Numerous studies have demonstrated the ability of novel this compound derivatives to inhibit the proliferation of a range of cancer cell lines in vitro. The potency of these derivatives often correlates with their ability to inhibit MCTs. For example, silylated derivatives have shown significantly enhanced inhibition of cancer cell proliferation compared to the parent compound, CHC. nih.gov Similarly, various N,N-dialkyl cyanocinnamic acids have been evaluated for their anti-proliferative effects against cell lines expressing high levels of MCT1 and MCT4. researchgate.net
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Silyl Derivative 2a | WiDr (Colorectal) | 6 |
| Silyl Derivative 2b | WiDr (Colorectal) | 9 |
| N,N-dialkyl cyanocinnamic acid (Compound 9) | WiDr (Colorectal) | 4.2 |
| ACCA | MDA-MB-231 (Breast) | - |
The anticancer potential of this compound derivatives has also been investigated in in vivo xenograft models. These studies provide crucial information on the efficacy and potential toxicity of these compounds in a more complex biological system.
For instance, silyl cyanocinnamic acid derivatives have been shown to exhibit good single-agent anticancer efficacy in a colorectal cancer cell (WiDr) tumor xenograft model. nih.gov These compounds were also found to be well-tolerated in mice, with no significant systemic toxicity observed at effective doses. nih.gov Another study using a murine 4T1 breast tumor model found that while the specific MCT1 inhibitor AZD3965 (a derivative of this compound) decreased tumor volume, the parent compound CHC had no significant effect on tumor growth. nih.gov This highlights the importance of developing potent and specific derivatives.
| Compound | Xenograft Model | Efficacy | Toxicity Notes |
|---|---|---|---|
| Silyl Derivatives 2a and 2b | WiDr (Colorectal) | Significant tumor growth inhibition | Well-tolerated at 25 mg/kg once daily |
| AZD3965 | 4T1 (Breast) | Decreased tumor volume | Reduced blood leukocyte count and spleen weight |
| CHC (α-cyano-4-hydroxycinnamic acid) | 4T1 (Breast) | No significant effect on tumor volume or weight | No significant toxicity reported |
| ACCA | MDA-MB-231 (Breast) | Dramatically affected tumor growth | Not specified |
The antitumor effects of this compound derivatives are primarily attributed to their metabolic interventions. A key mechanism is the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC). nih.gov The MPC is responsible for transporting pyruvate, the end product of glycolysis, into the mitochondria where it fuels the TCA cycle and oxidative phosphorylation. By inhibiting the MPC, these compounds block a critical link between glycolysis and mitochondrial respiration, further disrupting cellular energy production. nih.gov
While the role of these derivatives in MCT and MPC inhibition is well-established, their direct impact on other metabolic pathways, such as fatty acid synthesis, is less clear. Fatty acid synthesis is often upregulated in cancer cells to provide lipids for membrane formation and signaling. The metabolic reprogramming induced by MCT and MPC inhibition, which limits the availability of key precursors like pyruvate-derived acetyl-CoA, could indirectly impact fatty acid synthesis. However, direct inhibition of key enzymes in the fatty acid synthesis pathway, such as fatty acid synthase (FASN), by this compound derivatives has not been extensively documented. The antitumor action of these compounds is therefore understood to be a consequence of a broader metabolic disruption rather than targeted inhibition of a single pathway like fatty acid synthesis.
Other Pharmacological Activities and Therapeutic Potential of this compound Derivatives
Hepatoprotective Properties of Cinnamic Acid Derivatives
Derivatives of cinnamic acid have been investigated for their potential to protect the liver from damage. A study on the hepatoprotective activity of 16 derivatives of hydroxycinnamic acids in a model of acute tetrachloromethane-induced hepatitis revealed significant antioxidant, membrane-protective, and bile-expelling effects. nih.gov In some cases, the efficacy of these compounds surpassed that of reference drugs like silibor, vitamin E, and flamine. nih.gov
Further research into the structure-activity relationship of 3,4-dihydroxycinnamic acid (caffeic acid) derivatives has elucidated the importance of specific molecular features for their hepatoprotective effects. nih.gov A study comparing caffeic acid, 4-hydroxycinnamic acid, 3-hydroxycinnamic acid, cinnamic acid, and 3,4-dihydroxyhydrocinnamic acid demonstrated that the hydroxyl groups on the phenyl ring are crucial for the molecule's pharmacological properties. nih.gov The non-hydroxylated version, cinnamic acid, offered only modest protection against liver damage induced by CCl4. nih.gov
Interestingly, the study found that the 4-hydroxy substituent is particularly important for hepatoprotective activity. The 4-hydroxy analog improved nearly all markers of hepatic injury more effectively than caffeic acid itself. nih.gov In contrast, the α,β-unsaturated double bond in the carboxylic acid chain did not appear to be essential for this specific pharmacological effect, as the 3,4-dihydroxyhydrocinnamic derivative (which lacks the double bond) showed effects comparable to caffeic acid. nih.gov
Hepatoprotective Activity of Cinnamic Acid Analogs
| Compound | Key Structural Feature | Observed Hepatoprotective Effect (vs. CCl4 damage) |
|---|---|---|
| Caffeic acid | 3,4-dihydroxy | Protective |
| 4-hydroxycinnamic acid | 4-hydroxy | Improved protection compared to caffeic acid |
| Cinnamic acid | No hydroxyl groups | Modest protection |
| 3,4-dihydroxyhydrocinnamic acid | 3,4-dihydroxy, no double bond | Comparable protection to caffeic acid |
Investigation as Enzyme Inhibitors
This compound derivatives have emerged as potent inhibitors of various enzymes, indicating their therapeutic potential in different disease contexts.
Aldose Reductase (ALR2) Inhibition: A series of novel multifunctional aldose reductase (ALR2) inhibitors were developed based on the α-cyano-4-hydroxycinnamic acid (CHCA) scaffold. nih.gov These compounds displayed excellent inhibition, with IC50 values ranging from 72 to 405 nM. nih.gov The most active inhibitor identified was (R,E)-N-(3-(2-acetamido-3-(benzyloxy)propanamido)propyl)-2-cyano-3-(4-hydroxyphenyl)acrylamide (compound 5f), with an IC50 of 72.7 ± 1.6 nM. nih.gov This compound was also noted for its high selectivity for ALR2 over the related enzyme aldehyde reductase (ALR1). nih.gov In a chick embryo model of hyperglycemia, this inhibitor effectively attenuated neural tube defects and reduced sorbitol accumulation and oxidative stress, suggesting its potential for treating diabetic complications. nih.gov
Inhibition of Aldose Reductase (ALR2) by α-Cyano-4-hydroxycinnamic Acid Derivatives
| Compound | IC50 (nM) |
|---|---|
| Library of CHCA derivatives | 72 - 405 |
| Compound 5f | 72.7 ± 1.6 |
Alpha-Glucosidase Inhibition: Cinnamic acid derivatives have also been identified as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netnih.govui.ac.idresearchgate.net Inhibition of this enzyme can help manage postprandial hyperglycemia, a key aspect of diabetes management. nih.gov Studies have shown that compounds such as caffeic acid, ferulic acid, and isoferulic acid are potent inhibitors of intestinal maltase and sucrase. nih.gov Kinetic analyses revealed different modes of inhibition; for example, caffeic acid acts as a non-competitive inhibitor of intestinal sucrase, while ferulic and isoferulic acid act as mixed-type inhibitors. nih.gov Synthetic derivatives like p-methoxy cinnamic acid and p-methoxyethyl cinnamate (B1238496) have also been identified as α-glucosidase inhibitors. researchgate.netui.ac.idresearchgate.net
Potential in Agrochemical Development
The structural versatility of cinnamic acid derivatives has made them attractive candidates for the development of novel and environmentally friendly agrochemicals. researchgate.netnih.gov
Research has focused on creating derivatives to control plant diseases caused by fungi, bacteria, and viruses. researchgate.netnih.gov A series of novel cinnamic oxime esters were synthesized and evaluated for their antifungal activity. nih.gov Several of these compounds demonstrated excellent efficacy against a range of plant pathogenic fungi. For instance, compounds 7z and 7n were highly effective against Valsa mali and Botrytis cinerea, with EC50 values of 0.71 and 1.41 μg/mL, respectively. nih.gov Compound 7z showed 100% protective and curative activity against apple Valsa canker, while compound 7n provided over 96% control of gray mold on tomatoes, performing as well as or better than the commercial fungicide boscalid. nih.gov The mechanism of action for these compounds may involve the inhibition of fungal ergosterol (B1671047) biosynthesis, leading to membrane damage and cell death. nih.gov Other studies have highlighted the potential of cinnamic acid derivatives to manage plant bacterial diseases by targeting essential proteins like FtsZ, which is involved in bacterial cell division. researchgate.net
Antifungal Activity of Cinnamic Oxime Esters
| Compound | Target Pathogen | Activity (EC50 or Inhibition Rate) |
|---|---|---|
| 7i, 7u, 7v, 7x | Gaeumannomyces graminis var. tritici | ≥90% inhibition at 50 μg/mL |
| 7z | Valsa mali | 0.71 μg/mL |
| 7n | Botrytis cinerea | 1.41 μg/mL |
Structure-Activity Relationship (SAR) Studies in Biological Systems
The biological activities of this compound and its derivatives are intrinsically linked to their chemical structures. rsdjournal.orgresearchgate.net Structure-activity relationship (SAR) studies are crucial for understanding how specific functional groups and structural motifs influence their therapeutic or agrochemical effects, thereby guiding the design of more potent and selective molecules. rsdjournal.orgresearchgate.net
Key structural features that determine the biological activity of these compounds include:
The Phenolic Ring: The position and nature of substituents on the phenyl ring are critical. For hepatoprotective activity, a hydroxyl group at the para-position (4-position) appears to be highly beneficial. nih.gov In the context of α-glucosidase inhibition, the presence of substituents at the 4-position, such as a methoxy (B1213986) group, can enhance activity, while increasing the bulkiness of this substituent tends to decrease it. nih.gov
The α,β-Unsaturated Carbonyl System: This Michael acceptor moiety is a common feature in many biologically active cinnamic acid derivatives. The carbon-carbon double bond (C7–C8) is a major requirement for the ability of some hydroxycinnamic acid derivatives to enhance calcitriol-induced cell differentiation in leukemia cells. nih.gov However, for certain activities like hepatoprotection, this double bond may not be essential. nih.gov
The Carboxyl Group: Modification of the carboxylic acid functional group, for instance, through esterification, can significantly alter the compound's properties. Methyl-esterified derivatives like methyl-4-hydroxycinnamate and methyl ferulate were found to be most effective at synergizing with other agents in treating acute myeloid leukemia. nih.gov For α-glucosidase inhibition, 4-methoxy-trans-cinnamic acid ethyl ester was found to be a competitive inhibitor, whereas the corresponding carboxylic acid was a noncompetitive inhibitor, demonstrating how esterification can change the mechanism of action. nih.gov
The Cyano Group: The presence of the cyano group at the alpha position is a defining feature of α-cyanocinnamic acid. This electron-withdrawing group influences the electronic properties of the α,β-unsaturated system and is integral to the activity of compounds like the aldose reductase inhibitors derived from the CHCA scaffold. nih.gov
By systematically modifying these structural elements—substitutions on the phenyl ring, the nature of the acrylic acid side chain, and the functional groups attached—researchers can fine-tune the biological and pharmacological profile of this compound derivatives for a wide range of applications. ui.ac.idresearchgate.net
Materials Science and Photonic Applications of Alpha Cyanocinnamic Acid Derivatives
Development of Dye Sensitizers for Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a promising low-cost alternative to conventional silicon-based solar cells. wikipedia.org The performance of a DSSC is critically dependent on the dye sensitizer (B1316253), which is responsible for light absorption and subsequent electron injection into a semiconductor's conduction band. manchester.ac.ukmdpi.com Alpha-cyanocinnamic acid is a key component in the design of many organic sensitizers, serving as an electron-accepting and anchoring group. nih.govresearchgate.net
For instance, research on phenothiazine-based dyes has explored the effect of varying the number of cyanocinnamic acid anchoring groups. nih.gov In one study, dyes were synthesized with the anchoring group attached at the N-terminal or the C-3 aromatic ring of the phenothiazine (B1677639) core. Furthermore, a dye with two cyanocinnamic acid groups was developed. nih.gov This strategic placement and multiplication of anchoring groups aim to enhance the electronic coupling with the TiO2 surface and improve the efficiency of electron injection. However, the stability of these cyanoacrylic acid-based sensitizers can be affected by environmental factors. Studies have shown that the synergy between water and UV light can cause the sensitizer to detach from the TiO2 surface, with the cyanoacrylic acid unit transforming into an aldehyde group, which can degrade cell performance. nih.govresearchgate.net
The integration of this compound derivatives into sensitizer molecules profoundly impacts their photophysical properties and the resulting solar cell efficiency. These dyes are designed to absorb light in the visible spectrum and facilitate a rapid and efficient charge injection process. nih.gov
Research has shown that modifying the structure of the sensitizer, such as by adding a second cyanocinnamic group, can lead to a significant increase in efficiency. For example, a phenothiazine dye with two such groups achieved a power conversion efficiency of 5.8%. nih.gov The performance is also influenced by the point of attachment, with dyes functionalized on the carbon ring generally showing better performance than those functionalized on the nitrogen atom. nih.gov
Below is a table summarizing the performance of DSSCs sensitized with various hydroxycinnamic acid derivatives, which are structurally related to this compound, under different illumination conditions. nih.govresearchgate.net
| Sensitizer | Illumination | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |
|---|---|---|---|---|---|
| Caffeic Acid (CA) | AM 1.5G | 0.86 | 0.59 | 74.2 | 0.38 |
| Caffeic Acid (CA) | UVA (365 nm) | 0.29 | 0.60 | 58.0 | 3.62 |
| Ferulic Acid (FA) | AM 1.5G | 0.70 | 0.60 | 73.0 | 0.31 |
| Ferulic Acid (FA) | UVA (365 nm) | 0.27 | 0.62 | 56.5 | 3.40 |
| p-Coumaric Acid (PA) | AM 1.5G | 0.50 | 0.60 | 72.5 | 0.22 |
| p-Coumaric Acid (PA) | UVA (365 nm) | 0.28 | 0.61 | 57.8 | 3.57 |
Exploration in Novel Material Development
The structural features of this compound make it a valuable monomer for creating new polymers and advanced materials with tailored properties.
Cinnamic acid and its derivatives are recognized as promising aromatic building blocks for the synthesis of advanced polymers. rsc.org Their rigid structure, combined with reactive groups like carboxylic acids, allows for their incorporation into various polymer backbones, including polyesters and polyamides. These polymers find applications ranging from industrial plastics to biomedical devices. rsc.org
A significant application of this compound derivatives is in the field of analytical chemistry, particularly in mass spectrometry. Alpha-cyano-4-hydroxycinnamic acid (α-CHCA) is a widely used matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, a technique for analyzing large molecules like proteins and peptides. sigmaaldrich.com In this application, the α-CHCA matrix co-crystallizes with the analyte. When irradiated by a laser, the matrix absorbs the energy, leading to a soft ionization of the analyte molecules, which can then be detected by the mass spectrometer. echemi.com
The properties of α-CHCA make it exceptionally suitable for this purpose, as it helps in the detection of low-level peptides and improves the signal-to-noise ratio in the resulting spectra. semanticscholar.org Its use is fundamental to many proteomic workflows, including peptide mass fingerprinting for protein identification.
Furthermore, derivatives of this compound have been studied for their surface adsorption properties using techniques like surface-enhanced Raman scattering (SERS). science.gov Studies of α-CHCA on silver surfaces have shown that its adsorption behavior is dependent on the pH, with the molecule binding via the nitrile group in acidic conditions. This sensitivity to the chemical environment highlights its potential use in the development of chemical sensors. science.gov
Future Directions and Emerging Research Avenues for Alpha Cyanocinnamic Acid
Integration of Advanced Synthetic Methodologies
The synthesis of alpha-Cyanocinnamic acid derivatives is evolving beyond traditional methods, with a focus on efficiency, sustainability, and the creation of novel molecular architectures. Advanced synthetic methodologies are being integrated to overcome the limitations of classical approaches, enabling the production of more complex and potent derivatives.
One of the foundational methods for synthesizing this compound and its analogues is the Knoevenagel condensation . This reaction typically involves the condensation of an active methylene (B1212753) compound, such as ethyl α-cyanoacetate, with an aldehyde, like 5-arylfurfurals or 4-methoxybenzaldehyde (B44291), often in an alkaline aqueous medium to produce 3-substituted 2-cyanoacrylic acids in high yields researchgate.net.
Modern advancements are focused on refining these processes. For instance, researchers are exploring one-pot transamidation and O-alkylation techniques to efficiently diversify the functional groups on the cinnamic acid scaffold beilstein-journals.org. These methods allow for the streamlined creation of libraries of derivatives, such as amides and esters, by reacting the corresponding acyl chlorides with various amines or alcohols researchgate.net. The development of environmentally sustainable approaches, including the use of water as a benign solvent, and advanced catalytic systems are also key areas of focus to create greener and more cost-effective production routes for these valuable compounds beilstein-journals.org.
A summary of key synthetic reactions for producing this compound derivatives is presented below.
| Reaction Type | Reactants | Product Class | Significance |
| Knoevenagel Condensation | Ethyl α-cyanoacetate + Substituted Aldehydes | 3-substituted 2-cyanoacrylic acids | High-yield, foundational method for the core structure. researchgate.net |
| Acyl Chloride Reactions | α-cyanocinnamic acyl chloride + Amines/Alcohols | Amides and Esters | Allows for facile diversification of the carboxyl group. researchgate.net |
| O-Alkylation | Cinnamic acid + Alkylating agents | Cinnamate (B1238496) Esters | Creates derivatives with varied lipophilicity and biological activity. beilstein-journals.org |
| Transamidation | Cinnamamide + Pivaloyl chloride | Substituted Amides | Efficient one-pot method for creating complex amides. beilstein-journals.org |
Synergistic Approaches in Biological and Therapeutic Development
A significant frontier in the therapeutic application of this compound lies in synergistic and combination therapies. By pairing it with other therapeutic agents, researchers aim to enhance efficacy, overcome drug resistance, and reduce side effects. This is particularly evident in oncology, where its derivatives are being explored in multifaceted treatment regimens.
A specific and promising application involves nanotechnology-based delivery systems. Research has demonstrated a novel strategy for treating glioblastoma by combining alpha-cyano-4-hydroxycinnamic acid (CHCA) with the monoclonal antibody cetuximab. This combination, when encapsulated in polymeric nanoparticles, showed an enhanced therapeutic capacity compared to the individual drugs, highlighting the potential of a dual therapeutic strategy delivered via nanocarriers.
Furthermore, alpha-cyano-4-hydroxycinnamic acid has been investigated as a vector molecule for targeted cancer therapy. Due to its ability to interact with over-expressed monocarboxylate transporters (MCTs) on cancer cells, it can be used to guide nanoparticles, such as liposomes, to these cells, thereby enhancing drug delivery and uptake.
| Therapeutic Approach | Combination Agent(s) | Target Disease/Application | Mechanism/Finding |
| Nanoparticle-based Combination Therapy | Cetuximab | Glioblastoma | Encapsulation in nanoparticles increased therapeutic capacity and enhanced efficacy. |
| Targeted Drug Delivery | Liposomes/Nanoparticles | MCT-1 Overexpressing Cancers | CHCA acts as a vector, enhancing nanoparticle uptake into cancer cells. |
| General Chemotherapy Synergy | Conventional Drugs (e.g., Doxorubicin, Paclitaxel) | Various Cancers | Cinnamic acid derivatives can increase cytotoxicity, inhibit migration, and reverse resistance. nih.gov |
Innovative Analytical Platform Integration
While renowned for its role in mass spectrometry, the integration of this compound into innovative and advanced analytical platforms continues to be an active area of research. Its primary and most established application is as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry , where it is considered a cornerstone for the analysis of peptides and proteins nih.gov. It facilitates the "soft ionization" of molecules, enabling the analysis of large biomolecules without significant fragmentation wikipedia.org.
To improve upon the "gold standard" CHCA matrix, researchers have been rationally designing new matrices. A notable example is 4-chloro-α-cyanocinnamic acid (Cl-CCA) , which was developed through systematic variation of the functional groups on the this compound core nih.govnih.gov. This advanced matrix exhibits superior performance, including a substantial increase in sensitivity and enhanced peptide recovery in proteomic analyses nih.govnih.gov. For instance, using Cl-CCA as a matrix for a 1 fmol bovine serum albumin digest raised the sequence coverage to 48%, compared with just 4% for CHCA nih.gov.
Beyond MALDI, new analytical methods are being developed for complex systems involving this compound. An innovative reverse-phase high-performance liquid chromatography (RP-HPLC) method has been validated for the simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the antibody cetuximab in nanoparticulate systems. This method utilizes dual detectors—UV detection for CHCA and fluorescence detection for cetuximab—demonstrating the integration of analytical techniques to support the development of complex, synergistic drug delivery platforms.
| Analytical Platform | Technique | Innovation/Application | Key Advantage |
| Mass Spectrometry | MALDI-MS | Use as a foundational matrix | Enables soft ionization for analysis of peptides and proteins. nih.gov |
| Mass Spectrometry | MALDI-MS | Development of 4-chloro-α-cyanocinnamic acid | Increased sensitivity and peptide sequence coverage compared to CHCA. nih.govnih.gov |
| Chromatography | RP-HPLC | Simultaneous quantification of CHCA and Cetuximab | Supports development of combination therapies by enabling accurate loading capacity assessment in nanocarriers. |
Advanced Computational Design and Predictive Modeling
The rational design and optimization of this compound derivatives are increasingly being driven by advanced computational methods. These in silico approaches, including molecular docking, molecular dynamics, and quantitative structure-activity relationship (QSAR) modeling, allow researchers to predict the biological activity of novel compounds and understand their mechanisms of action at a molecular level before undertaking costly and time-consuming synthesis.
Computational studies have been instrumental in developing new derivatives with enhanced properties. For example, in the creation of novel silyl (B83357) cyanocinnamic acid derivatives as potential anticancer agents, MCT homology modeling and computational inhibitor-docking studies were employed nih.gov. These models helped to rationalize the enhanced MCT1 inhibition properties observed in lactate-uptake studies, providing a theoretical basis for the experimental results nih.gov.
Similarly, in silico investigations are used to screen libraries of cinnamic acid derivatives against various biological targets. Molecular docking and dynamics simulations can predict the binding affinity and interaction patterns of compounds with key proteins involved in cancer progression, such as matrix metallopeptidases (MMPs) and various kinases researchgate.netscielo.br. This allows for the identification of promising lead compounds and provides insights into their molecular recognition processes researchgate.net. The availability of large, curated bioassay datasets combined with machine learning and deep learning models is further accelerating the ability to create accurate predictive models for both on-target bioactivity and potential off-target effects youtube.comchemrxiv.org.
| Computational Method | Application Area | Purpose/Outcome |
| Homology Modeling & Docking | Anticancer Drug Design | Predicted the interaction of novel silyl derivatives with the MCT1 transporter, supporting experimental findings. nih.gov |
| Molecular Docking & Dynamics | Target Identification | Screened cinnamic acid amides against cancer-related proteins (e.g., MMP9, AIF) to identify potential biological targets and mechanisms. researchgate.netscielo.br |
| QSAR & Machine Learning | Bioactivity Prediction | Development of models to predict the efficacy and potential toxicity of new derivatives, improving the efficiency of the drug discovery pipeline. youtube.com |
Exploration of New Application Domains
While the roles of this compound as a monocarboxylate transporter (MCT) inhibitor and a MALDI matrix are well-established, ongoing research is uncovering its potential in a variety of new and expanded application domains. These emerging areas leverage the compound's unique chemical structure and biological activities.
One of the most promising new domains is in the field of advanced drug delivery . As previously noted, its ability to target MCTs makes it a valuable component for developing smart nanocarriers that can selectively deliver therapeutic payloads to cancer cells that overexpress these transporters. This moves its function beyond that of a simple inhibitor to an active targeting vector for precision medicine.
The development of derivatives with enhanced and specific biological activities is another key frontier. By modifying the core this compound structure, researchers have created compounds with potent and targeted anticancer properties nih.gov. For instance, novel silyl derivatives were shown to not only inhibit MCT1 but also to significantly perturb both glycolysis and mitochondrial metabolism in cancer cells, demonstrating a dual-action mechanism nih.gov. The antioxidant properties of cinnamic acid derivatives are also a subject of intense study, with potential applications in preventing conditions associated with oxidative stress nih.govmdpi.com. The cinnamoyl moiety is found in a wide variety of biologically active substances, and research continues to explore its potential as an antifungal, antimicrobial, and anti-inflammatory agent beilstein-journals.orgnih.gov.
| Application Domain | Underlying Principle | Potential Impact |
| Targeted Drug Delivery | MCT Inhibition/Targeting | Development of smart nanocarriers for precision cancer therapy. |
| Multifunctional Anticancer Agents | Chemical Derivatization | Creation of compounds that simultaneously inhibit multiple metabolic pathways in cancer cells. nih.gov |
| Antioxidant Therapies | Radical Scavenging Properties | Prevention and treatment of diseases linked to oxidative stress. nih.govmdpi.com |
| Antimicrobial/Anti-inflammatory Agents | Broad Biological Activity of Cinnamoyl Moiety | Development of new treatments for infectious and inflammatory diseases. beilstein-journals.org |
Q & A
Q. What statistical approaches are recommended for handling clustered data in studies comparing α-cyanocinnamic acid derivatives?
- Methodological Answer : For nested data (e.g., multiple observations per synthesis batch), use mixed-effects models to account for batch variability. Apply Bonferroni correction for pairwise comparisons. Visualize trends via hierarchical clustering or PCA. Report effect sizes with 95% confidence intervals to contextualize practical significance .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between computational predictions and experimental binding affinities of α-cyanocinnamic acid with protein targets?
- Methodological Answer : Discrepancies may arise from force field limitations or solvation effects. Validate docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Incorporate molecular dynamics (MD) simulations (>100 ns trajectories) to assess conformational flexibility. Compare free-energy perturbation (FEP) calculations with experimental ΔG values .
Q. What strategies mitigate reproducibility challenges in α-cyanocinnamic acid photodegradation studies?
- Methodological Answer : Standardize light sources (e.g., solar simulators with AM1.5G filters) and radiometric calibration. Monitor reactive oxygen species (ROS) using spin-trapping agents (e.g., TEMPO) paired with EPR. Pre-screen solvents for UV transparency and include radical quenchers (e.g., NaN₃) in control experiments. Publish raw spectral data and instrument calibration logs .
Q. How can researchers design a mechanistic study to elucidate the role of α-cyanocinnamic acid in modulating lipid peroxidation pathways?
- Methodological Answer : Use liposome models with fluorescent probes (e.g., C11-BODIPY⁵⁸¹/⁵⁹¹) to track peroxidation kinetics. Inhibit specific enzymes (e.g., LOX, COX-2) with selective antagonists. Combine LC-MS lipidomics with MALDI imaging to map spatial distribution in tissues. Validate findings using CRISPR-edited cell lines lacking peroxidation regulators .
Data Interpretation & Reporting Guidelines
- Contradiction Analysis : Follow iterative triangulation—compare results across methods (e.g., spectroscopic, computational, in vivo) and consult domain-specific criteria (e.g., IUPAC guidelines for spectral interpretation) .
- Reproducibility : Document all synthesis steps, instrument parameters, and raw data in supplemental materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
